4-(Azepan-1-yl)-2-methylthieno[2,3-d]pyrimidine oxalate
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Overview
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Numerous methods for the synthesis of pyrimidines are described . For instance, a series of 2,4,6-trisubstituted pyrimidines can be synthesized by reacting chalcone with guanidine hydrochloride .Molecular Structure Analysis
The molecular structures of synthesized derivatives can be confirmed by physicochemical properties and spectral data (IR, NMR, Mass and elemental analyses) .Chemical Reactions Analysis
Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .Physical And Chemical Properties Analysis
Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . It’s a much weaker base than pyridine and soluble in water .Scientific Research Applications
Synthesis and Chemical Properties
The compound 4-(Azepan-1-yl)-2-methylthieno[2,3-d]pyrimidine oxalate plays a significant role in the synthesis and modification of heterocyclic compounds. Research has shown that derivatives of thiophenes, including structures similar to 4-(Azepan-1-yl)-2-methylthieno[2,3-d]pyrimidine, are crucial in the formation of various polymethylene-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine derivatives. These derivatives, through subsequent reactions, facilitate the synthesis of pyrrolo-, pyrido-, and azepino[1,2-a]pyrimidine derivatives, showcasing their importance in the field of organic synthesis for generating a diverse array of heterocyclic compounds (Shvedov, Kharizomenova, & Grinev, 1975).
Catalysis and Functionalization
Recent studies have highlighted the role of saturated aza-heterocycles, including azepanes, as privileged structures in bioactive compounds and therapeutic agents. The development of methods for enantioselective functionalization of the α-methylene C–H bonds adjacent to nitrogen in such heterocycles has been a focus of pharmaceutical research. A notable application involves the palladium-catalyzed enantioselective α-C–H coupling, demonstrating the utility of 4-(Azepan-1-yl)-2-methylthieno[2,3-d]pyrimidine oxalate derivatives in drug discovery processes for achieving high enantioselectivity and regioselectivity in the functionalization of amines (Jain, Verma, Xia, & Yu, 2016).
Nonlinear Optical (NLO) Properties
The pyrimidine ring is a core structure in numerous significant biological molecules, and derivatives of thiopyrimidines, similar to 4-(Azepan-1-yl)-2-methylthieno[2,3-d]pyrimidine oxalate, have been investigated for their nonlinear optical (NLO) properties. Studies involving phenyl pyrimidine derivatives have shown that these compounds exhibit promising applications in the fields of medicine and nonlinear optics, indicating the potential use of 4-(Azepan-1-yl)-2-methylthieno[2,3-d]pyrimidine oxalate derivatives in optoelectronic devices and high-tech applications due to their considerable NLO character (Hussain et al., 2020).
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidines have been reported to inhibit cyclin-dependent kinase 4 (cdk4) and ampk-related kinase 5 (ark5) . These kinases play crucial roles in cell cycle regulation and energy metabolism, respectively .
Mode of Action
For instance, pyrazolo[3,4-d]pyrimidines have been found to inhibit CDK4 and ARK5, leading to apoptosis of tumor cells .
Biochemical Pathways
Related compounds such as pyrazolo[3,4-d]pyrimidines have been reported to affect cell cycle regulation and energy metabolism pathways through their inhibition of cdk4 and ark5 . These pathways are critical for cell proliferation and survival.
Pharmacokinetics
Similar compounds have been reported to show good pharmacokinetic profiles .
Result of Action
Related compounds such as pyrazolo[3,4-d]pyrimidines have been reported to induce apoptosis in tumor cells .
Future Directions
Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are also given .
properties
IUPAC Name |
4-(azepan-1-yl)-2-methylthieno[2,3-d]pyrimidine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S.C2H2O4/c1-10-14-12(11-6-9-17-13(11)15-10)16-7-4-2-3-5-8-16;3-1(4)2(5)6/h6,9H,2-5,7-8H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDQRRZJEHSFCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C=CSC2=N1)N3CCCCCC3.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azepan-1-yl)-2-methylthieno[2,3-d]pyrimidine oxalate |
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